molecular formula C7H11NO3 B3048601 Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate CAS No. 17612-21-4

Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate

Cat. No. B3048601
CAS RN: 17612-21-4
M. Wt: 157.17 g/mol
InChI Key: NIRYAMUQLIEZLP-UHFFFAOYSA-N
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Description

“Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate” is a chemical compound that contains an oxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . Oxazole derivatives have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of oxazoles often involves the cyclodehydration of β-hydroxy amides . A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles has been reported . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® .


Molecular Structure Analysis

The molecular formula of “Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate” is C7H11NO3 . It contains an oxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .

Future Directions

The future directions for research on “Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activities. Additionally, more research could be conducted to determine their safety and potential applications in medicine .

properties

IUPAC Name

methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-10-7(9)3-2-6-8-4-5-11-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRYAMUQLIEZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627457
Record name Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate

CAS RN

17612-21-4
Record name Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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